Mass Spectrometric Fingerprint vs. Other Dimers
Gatifloxacin Dimer 1 produces a unique protonated molecular ion at m/z 651.1 [(M+H)+] with a sodium adduct at m/z 673.1 [(M+Na)+], which is distinct from all other co-occurring gatifloxacin dimer impurities. This mass difference enables unambiguous identification in LC-MS impurity profiling workflows [1].
| Evidence Dimension | Mass spectrometric [M+H]+ ion (ESI positive mode) |
|---|---|
| Target Compound Data | Gatifloxacin Dimer 1: m/z 651.1 [(M+H)+]; sodium adduct at m/z 673.1 [(M+Na)+] |
| Comparator Or Baseline | Gatifloxacin Dimer 2: m/z 653.2 [(M+H)+]; Gatifloxacin Dimer 3: m/z 733.5 [(M+H)+]; Gatifloxacin Dimer 4: m/z 611.2 [(M+H)+]; Gatifloxacin monomer (1): m/z 376.1 [(M+H)+] |
| Quantified Difference | Δm/z = −2.1 vs Dimer 2; Δm/z = −82.4 vs Dimer 3; Δm/z = +39.9 vs Dimer 4; Δm/z = +275.0 vs monomer |
| Conditions | Perkin-Elmer PE SCIEX-API 2000 ESI-MS, online with HPLC system after UV detector; mass spectra recorded in positive ion mode [1] |
Why This Matters
In LC-MS impurity profiling, a mass difference as small as 2.1 Da (Dimer 1 vs Dimer 2) is sufficient to prevent misidentification, but only when the correct reference standard is used for retention time and mass confirmation—substituting Dimer 2 for Dimer 1 would yield an incorrect mass assignment and invalidate the analytical method.
- [1] Garaga S, Raghava Reddy AV, Prabahar KJ, Korupolu RB, Sanasi PD. Synthesis and characterization of potential dimers of gatifloxacin - an antibacterial drug. Sci Pharm. 2013;81(3):651-662. doi:10.3797/scipharm.1212-21 View Source
